molecular formula C7H7BBr2O3 B1418386 2,6-Dibromo-3-methoxyphenylboronic acid CAS No. 850567-93-0

2,6-Dibromo-3-methoxyphenylboronic acid

Cat. No. B1418386
M. Wt: 309.75 g/mol
InChI Key: CCRLWBYZCYCUAK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-3-methoxyphenylboronic acid is C7H7BBr2O3 . It contains seven carbon atoms, seven hydrogen atoms, one boron atom, two bromine atoms, and three oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromo-3-methoxyphenylboronic acid is 309.75 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes: The research resulted in a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation .

2. Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

3. Synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides

  • Application Summary: 2,6-Dimethoxyphenylboronic acid can be used in the synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides . These compounds are utilized as precursors for the preparation of N -heterocyclic carbene ligands .
  • Results or Outcomes: The research resulted in the successful synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides, which are used as precursors for the preparation of N -heterocyclic carbene ligands .

4. Selection of Boron Reagents for Suzuki–Miyaura Coupling

  • Application Summary: This research discusses the selection of boron reagents for Suzuki–Miyaura coupling . The review analyses the seven main classes of boron reagent that have been developed .
  • Results or Outcomes: The research provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .

5. Direct-Acting Antivirals

  • Application Summary: Direct-acting antivirals (DAAs), such as sofosbuvir, were developed to improve viral eradication rates . They target HCV-encoded proteins involved in viral replication and infection .
  • Results or Outcomes: The research resulted in the development of sofosbuvir, the first and thus far only DAA .

6. Palladium-Catalyzed Stereoselective Heck-Type Reaction

  • Application Summary: This research involves the use of 4-Methoxyphenylboronic acid for palladium-catalyzed stereoselective Heck-type reaction .
  • Results or Outcomes: The research resulted in the successful application of 4-Methoxyphenylboronic acid in palladium-catalyzed stereoselective Heck-type reaction .

4. Selection of Boron Reagents for Suzuki–Miyaura Coupling

  • Application Summary: This research discusses the selection of boron reagents for Suzuki–Miyaura coupling . The review analyses the seven main classes of boron reagent that have been developed .
  • Results or Outcomes: The research provides a comprehensive analysis of the seven main classes of boron reagent that have been developed .

5. Direct-Acting Antivirals

  • Application Summary: Direct-acting antivirals (DAAs), such as sofosbuvir, were developed to improve viral eradication rates . They target HCV-encoded proteins involved in viral replication and infection .
  • Results or Outcomes: The research resulted in the development of sofosbuvir, the first and thus far only DAA .

6. Palladium-Catalyzed Stereoselective Heck-Type Reaction

  • Application Summary: This research involves the use of 4-Methoxyphenylboronic acid for palladium-catalyzed stereoselective Heck-type reaction .
  • Results or Outcomes: The research resulted in the successful application of 4-Methoxyphenylboronic acid in palladium-catalyzed stereoselective Heck-type reaction .

Safety And Hazards

While specific safety and hazard information for 2,6-Dibromo-3-methoxyphenylboronic acid is not available in the sources I have access to, it’s important to handle all chemicals with care. Always use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2,6-dibromo-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBr2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRLWBYZCYCUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656863
Record name (2,6-Dibromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-methoxyphenylboronic acid

CAS RN

850567-93-0
Record name B-(2,6-Dibromo-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dibromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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